N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-16-6-12-19(13-7-16)26(24,25)21(2)18-10-8-17(9-11-18)20(23)22-14-4-3-5-15-22/h6-13H,3-5,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWXHHXNVOCAWNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the piperidine ring and the subsequent attachment of the benzenesulfonamide group. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiadiazole Ring
The electron-deficient 1,3,4-thiadiazole ring facilitates nucleophilic substitution, particularly at the C-2 and C-5 positions. Reactions often occur under mild conditions due to the ring’s inherent electrophilicity.
Mechanistic Insight : The thiadiazole’s electron-withdrawing nitrogen atoms polarize the C-S bond, enhancing susceptibility to nucleophilic attack. Steric hindrance from the adjacent dihydroquinoline group may influence regioselectivity .
Oxidation of the Thioether Linkage
The thioether (-S-CH2-) bridge is prone to oxidation, yielding sulfoxides or sulfones depending on reaction intensity.
Applications : Sulfoxide/sulfone formation modulates electronic properties, enhancing solubility or altering biological activity.
Hydrolysis of the Amide Group
The benzamide group undergoes hydrolysis under acidic or basic conditions, though stability varies with substituents.
Stability : The electron-withdrawing thiadiazole ring accelerates hydrolysis compared to simple benzamides .
Functionalization of the Dihydroquinoline Moiety
The 3,4-dihydroquinoline group participates in hydrogenation and electrophilic substitution.
Implications : Hydrogenation alters the compound’s planarity, potentially affecting biological target binding.
Metal Complexation
The thiadiazole and amide groups act as ligands for transition metals, forming coordination complexes.
Characterization : Complexes are typically analyzed via UV-Vis, ESR, and single-crystal XRD.
Acylation and Alkylation
The secondary amine in the dihydroquinoline group undergoes N-acylation or alkylation.
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, CH2Cl2, 0°C | N-Acetyl derivative | 82% | |
| Ethyl bromoacetate | K2CO3, DMF, 60°C | N-Alkylated ester |
Scientific Research Applications
Antitumor Properties
Research indicates that sulfonamide derivatives, including N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide, exhibit potential antitumor activity. Studies have shown that certain analogs can inhibit the growth of cancer cells by targeting specific pathways involved in tumor proliferation. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity towards tumor cells .
Carbonic Anhydrase Inhibition
The compound has been investigated for its ability to inhibit human carbonic anhydrase isoforms, particularly CA IX and CA XII. These isoforms are implicated in tumorigenesis and metastasis, making them significant targets in cancer therapy. In vitro assays have shown that derivatives of benzenesulfonamides can selectively inhibit these enzymes, which may lead to the development of novel anticancer agents . The binding affinity of this compound to these targets suggests its potential as a lead compound for further development .
Synthetic Routes
The synthesis of this compound can be achieved through various methods. A common approach involves the formation of the sulfonamide group via reaction with piperidine derivatives and subsequent modifications to introduce the dimethyl and phenyl components. The synthetic pathways often utilize coupling agents and solvents that facilitate the formation of the desired product while ensuring high purity and yield .
Structure-Activity Relationship (SAR)
The structural characteristics of this compound play a crucial role in its biological activity. The presence of the piperidine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability compared to other sulfonamide derivatives . Comparative studies with related compounds indicate that modifications to the piperidine or sulfonamide moieties can significantly influence pharmacological properties, such as potency and selectivity towards biological targets .
Case Studies
Inhibitory Activity Against Carbonic Anhydrases
A study published in a peer-reviewed journal demonstrated that a series of benzenesulfonamides, including derivatives similar to this compound, were evaluated for their inhibitory effects on human carbonic anhydrase isoforms. The results indicated that certain compounds exhibited selective inhibition against CA IX and CA XII, with implications for their use as anticancer agents . The findings underscore the importance of structural modifications in enhancing selectivity and efficacy.
Antitumor Efficacy in Preclinical Models
Another investigation assessed the antitumor efficacy of related sulfonamide compounds in preclinical models. Although specific data on this compound was limited, the study highlighted the potential of sulfonamides in targeting cancer cell metabolism through enzyme inhibition . This reinforces the need for further exploration into the therapeutic applications of this compound.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
4-(4-Phenylpiperidin-1-yl)Carbonylbenzenesulfonamide
- Key Difference : Incorporates a phenyl group on the piperidine ring (vs. unsubstituted piperidine in the target compound).
- However, it increases molecular weight (MW = 344.43 g/mol) and hydrophobicity compared to the target compound (MW = 370.45 g/mol) .
N-[4-[[1-[2-(6-Methyl-2-Pyridinyl)Ethyl]-4-Piperidinyl]Carbonyl]Phenyl]Methanesulfonamide
- Key Difference : Features a pyridinyl-ethyl substituent on the piperidine nitrogen.
- The methanesulfonamide group (vs. dimethylbenzenesulfonamide) reduces steric hindrance .
Heterocycle Replacements for Piperidine
3-Methoxy-N-{4-[(4-Phenylpiperazinyl)Carbonyl]Benzyl}Benzenesulfonamide
- Key Difference : Replaces piperidine with a piperazine ring .
- Impact: The additional nitrogen in piperazine provides a hydrogen-bond acceptor site, improving solubility.
Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)Benzenesulfonamides (PIB-SAs)
- Key Difference : Utilizes a 2-oxoimidazolidin-1-yl group instead of piperidine.
- Impact: The five-membered imidazolidinone ring introduces rigidity and hydrogen-bonding capacity, enhancing antimitotic activity by binding to the colchicine site of tubulin .
Functional Group Modifications on the Sulfonamide Core
N-(4-(5-Arylisoxazol-3-yl)Phenyl)Benzenesulfonamides
- Key Difference : Contains an isoxazole ring linked to the phenyl group (synthesized via microwave-assisted cyclization).
- Impact : The isoxazole’s heterocyclic structure improves metabolic resistance and offers sites for electrophilic interactions. Yields under microwave conditions exceed 80%, surpassing traditional methods .
N-{4-[(E)-2-Phenylvinyl]Phenyl}Benzenesulfonamide Derivatives
- Key Difference : Incorporates a styryl (E)-2-phenylvinyl group at the 4-position.
- Impact: The conjugated double bond increases planarity, facilitating intercalation into hydrophobic pockets. Derivatives like 2d (4-methyl substitution) show enhanced aromatase inhibition (IC₅₀ = 0.8 µM) compared to non-styryl analogs .
Biological Activity
N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide is a sulfonamide compound notable for its diverse biological activities. This compound's unique structure, which includes a benzenesulfonamide moiety, a piperidine ring, and dimethyl substitutions, contributes to its pharmacological potential. Understanding the biological activity of this compound can provide insights into its applications in medicinal chemistry.
- Molecular Formula : CHNOS
- Molecular Weight : 372.48 g/mol
The presence of the sulfonamide group is significant as it is known to confer various biological activities, making such compounds of interest in medicinal chemistry.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit potent antitumor properties. For instance, derivatives of piperidine have shown significant activity against cancer cell lines such as HepG2 (liver cancer) with IC values as low as 0.25 µM. These compounds induce cell cycle arrest via pathways involving p53 and p21 .
The biological activity of this compound can be attributed to several mechanisms:
- Cell Cycle Arrest : Similar compounds have been shown to inhibit cyclin B1 and promote the expression of tumor suppressor proteins like p53 and p21, leading to cell cycle arrest in cancer cells .
- Inhibition of Enzymatic Activity : The sulfonamide group may interact with various enzymes involved in tumor progression, although specific interactions for this compound require further investigation.
Comparative Analysis with Related Compounds
| Compound Name | Unique Features |
|---|---|
| N,N-dimethyl-4-(4-thiophen-2-yl)piperidine-1-carbonyl)benzenesulfonamide | Enhanced anti-inflammatory activity due to thiophene moiety. |
| N,N-diethyl-4-(piperidine-1-carbonyl)benzenesulfonamide | Different pharmacokinetics due to ethyl substitutions. |
| N-[4-(piperidin-1-carbonyl)phenyl]benzenesulfonamide | Lacks dimethyl substitution; may exhibit different solubility. |
The structural uniqueness of this compound enhances its biological activity while maintaining favorable pharmacological properties. The dimethyl substitution increases lipophilicity, potentially improving membrane permeability compared to other similar compounds.
Case Studies
In a relevant study focusing on piperidine derivatives, a series of compounds were synthesized and evaluated for their antitumor activity. One notable compound demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells through apoptosis induction and cell cycle arrest mechanisms . This aligns with the expected activity profile for this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N,4-dimethyl-N-[4-(piperidine-1-carbonyl)phenyl]benzenesulfonamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the coupling of piperidine derivatives to a sulfonamide precursor. Key steps include:
- Amide bond formation : Reacting 4-(piperidine-1-carbonyl)aniline with benzenesulfonyl chloride derivatives under anhydrous conditions (e.g., dichloromethane, triethylamine) .
- Methylation : Introducing dimethyl groups via nucleophilic substitution using methyl iodide and a base like K₂CO₃ in DMF at 60–80°C .
- Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) to achieve >95% purity .
Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Key markers include:
- Aromatic protons (δ 7.2–8.0 ppm, integrating 8H for benzene rings) .
- Piperidine carbonyl (C=O) at ~170 ppm in ¹³C NMR .
- IR Spectroscopy : Confirm sulfonamide (S=O at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) groups .
- HPLC : Use C18 columns (acetonitrile/water gradient) to assess purity (>98%) and detect byproducts .
Q. What are the common impurities encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Unreacted intermediates : Monitor via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). Remove by column chromatography .
- Di-methylation byproducts : Control methyl iodide equivalents and reaction time to avoid over-alkylation .
- Hydrolyzed amides : Use anhydrous solvents and inert atmospheres to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide derivatives like this compound across different studies?
- Methodological Answer :
- Assay standardization : Replicate experiments using identical cell lines (e.g., HeLa or MCF-7) and assay conditions (e.g., 48-hr incubation, 10 µM concentration) to minimize variability .
- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., carbonic anhydrase IX) .
- Data normalization : Express activity as % inhibition relative to positive controls (e.g., acetazolamide for carbonic anhydrase inhibitors) .
Q. What computational modeling approaches are suitable for predicting binding interactions, and how can these models be validated?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with targets like tubulin (PDB: 1SA0). Prioritize docking scores < -7.0 kcal/mol for high-affinity candidates .
- MD simulations : Run 100-ns simulations (GROMACS) to assess binding stability; RMSD < 2.0 Å indicates robust interactions .
- Experimental validation : Compare predicted binding poses with X-ray crystallography (if available) or competitive binding assays using fluorescent probes .
Q. How do structural modifications to the piperidine or sulfonamide moieties impact pharmacokinetic properties, and what assays are critical for assessment?
- Methodological Answer :
- Piperidine modifications : Replace the piperidine with a morpholine ring to enhance solubility (logP reduction by ~0.5 units) .
- Sulfonamide substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to improve metabolic stability .
- Key assays :
- Plasma stability : Incubate with liver microsomes; >80% remaining after 1 hr indicates suitability for in vivo studies .
- Caco-2 permeability : Apparent permeability (Papp) > 1 × 10⁻⁶ cm/s suggests oral bioavailability .
Data Contradiction Analysis Example
| Study | Reported IC₅₀ (µM) | Experimental Conditions | Proposed Resolution |
|---|---|---|---|
| A | 0.12 ± 0.03 | HeLa cells, 48-hr incubation | Validate via orthogonal assay (e.g., tubulin polymerization inhibition) |
| B | 2.5 ± 0.6 | MCF-7 cells, 24-hr incubation | Re-test at 48 hr with matched cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
